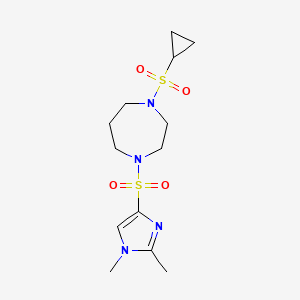

1-(cyclopropylsulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain an imidazole ring and a diazepane ring. Imidazole is a planar five-membered ring and is a key component of many important biological molecules, including histidine and histamine. Diazepane is a seven-membered saturated ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole and diazepane rings in separate steps, followed by the introduction of the sulfonyl groups. The exact methodology would depend on the specific substituents and their compatibility with various reaction conditions .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the imidazole and diazepane rings, as well as the sulfonyl groups. The imidazole ring, for example, is known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions .Scientific Research Applications

Multicomponent Synthesis of Diazepanes

Research demonstrates the utility of 1-(cyclopropylsulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane in the synthesis of diazepanes through multicomponent reactions. For instance, Banfi et al. (2007) developed a short, two-step approach to synthesize diazepane systems based on a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, demonstrating the compound's role in facilitating complex organic synthesis (Banfi et al., 2007).

Diazotransfer Reagent

The compound's derivative, imidazole-1-sulfonyl azide, has been identified as an effective diazotransfer reagent. Goddard-Borger and Stick (2007) highlight its ability to act as a "diazo donor" in the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent can be prepared from inexpensive materials, is shelf-stable, and offers a practical alternative to traditional diazotransfer agents (Goddard-Borger & Stick, 2007).

Cyclopropanation and Cycloaddition Reactions

Research into cyclopropanation and cycloaddition reactions also utilizes derivatives of this compound. Shibue and Fukuda (2014) describe a rhodium-catalyzed method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid using 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters. This process underscores the compound's potential in facilitating the synthesis of cyclopropane derivatives with specific stereochemical configurations (Shibue & Fukuda, 2014).

Antimicrobial Compound Synthesis

Derivatives of 1-(cyclopropylsulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane have been explored for their potential biological activity. Brzozowski and Sławiński (2004) synthesized a series of 1-(phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives, investigating their potential as antimicrobial agents. Although preliminary screening indicated varied activity against human tumor cell lines, this research underscores the compound's utility in developing potentially biologically active molecules (Brzozowski & Sławiński, 2004).

Future Directions

properties

IUPAC Name |

1-cyclopropylsulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S2/c1-11-14-13(10-15(11)2)23(20,21)17-7-3-6-16(8-9-17)22(18,19)12-4-5-12/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRYOMPJRBMCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661322.png)

![6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661332.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2661335.png)

![1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2661337.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661338.png)

![3-chloro-5-(trifluoromethyl)-N'-({[3-(trifluoromethyl)anilino]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2661341.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2661342.png)

![2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2661343.png)